molecular formula C8H3ClF3NO B098496 4-Chloro-2-(trifluoromethyl)phenyl isocyanate CAS No. 16588-69-5

4-Chloro-2-(trifluoromethyl)phenyl isocyanate

Cat. No.: B098496
CAS No.: 16588-69-5
M. Wt: 221.56 g/mol
InChI Key: SBDPJLJFODHSFF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:

4-Chloro-2-(trifluoromethyl)aniline+Phosgene4-Chloro-2-(trifluoromethyl)phenyl isocyanate+HCl\text{4-Chloro-2-(trifluoromethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Chloro-2-(trifluoromethyl)aniline+Phosgene→4-Chloro-2-(trifluoromethyl)phenyl isocyanate+HCl

Industrial production methods often involve the use of continuous flow reactors to enhance safety and efficiency. The reaction conditions typically include temperatures ranging from 0°C to 50°C and the use of inert solvents such as dichloromethane .

Chemical Reactions Analysis

4-Chloro-2-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-2-(trifluoromethyl)aniline and carbon dioxide.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as thiols and phenols.

Common reagents used in these reactions include amines, alcohols, thiols, and phenols. The major products formed depend on the specific nucleophile involved in the reaction .

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)phenyl isocyanate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Researchers use it to modify biomolecules, such as proteins and peptides, through isocyanate chemistry.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in various chemical synthesis processes to introduce functional groups into target molecules .

Comparison with Similar Compounds

4-Chloro-2-(trifluoromethyl)phenyl isocyanate can be compared with other similar compounds, such as:

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-2-(trifluoromethyl)benzyl isocyanate
  • 4-Chloro-2-(trifluoromethyl)phenyl carbamate

These compounds share similar structural features but differ in the position of the substituents or the nature of the functional groups. The unique combination of the chloro and trifluoromethyl groups in this compound imparts distinct reactivity and properties, making it valuable in specific applications .

Properties

IUPAC Name

4-chloro-1-isocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDPJLJFODHSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369817
Record name 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-69-5
Record name 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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